3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide
Description
The compound 3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core. This heterocyclic scaffold is substituted at the 5-position with a sulfanyl group linked to a cyclohexylcarbamoyl methyl moiety. A propanamide side chain at the 2-position is further functionalized with an N-[(4-fluorophenyl)methyl] group (Figure 1).
Properties
IUPAC Name |
3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O3S/c29-19-12-10-18(11-13-19)16-30-24(35)15-14-23-27(37)34-26(32-23)21-8-4-5-9-22(21)33-28(34)38-17-25(36)31-20-6-2-1-3-7-20/h4-5,8-13,20,23H,1-3,6-7,14-17H2,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAIZZILDFVMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound belongs to a broader class of imidazo[1,2-c]quinazolin derivatives. Key structural analogues include:
Key Observations:
Substituent Effects: The cyclohexylcarbamoyl group in the target compound enhances lipophilicity compared to benzyl or phenylcarbamoyl analogues, which may improve membrane permeability .
Mechanistic and Functional Implications
Evidence from network pharmacology and molecular docking studies indicates that structurally similar compounds share overlapping mechanisms of action (MOA). For example:
- Shared Targets : Analogues with imidazoquinazolin cores are predicted to interact with kinase domains or ATP-binding pockets due to structural mimicry of purine-based cofactors .
- Transcriptome Analysis : Compounds with >80% molecular descriptor similarity (e.g., cyclohexyl vs. benzyl derivatives) exhibit congruent gene expression profiles in RNA-seq studies, suggesting conserved pathways such as apoptosis or oxidative stress response .
- Clustering Algorithms : Butina and Jarvis-Patrick clustering group the target compound with other imidazoquinazolin derivatives, reinforcing their functional similarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
